Cas no 5305-40-8 (4,6-Dichloropyrimidine-5-carbaldehyde)
4,6-Dichloropyrimidine-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4,6-Dichloropyrimidine-5-carbaldehyde
- TIMTEC-BB SBB005606
- ASISCHEM C51985
- 4,6-DICHLORO-PYRIMIDINE-5-CARBALDEHYDE
- 4,6-DICHLORO-5-PYRIMIDINECARBALDEHYDE
- 4,6-DICHLORO-5-PYRIMIDINE CARBOXALDEHYDE
- 4,6-Dichloropyrimidine-5-carboxaldehyde
- 4,6-dichloro-pyrimidine-5-carboxaldehyde
- 5-Pyrimidinecarboxaldehyde, 4,6-dichloro-
- CS-D1502
- 4,6-Dichloropyrimidine-5-carboxaldehyde, 97%
- EN300-64532
- AM-807/25050006
- A7725
- PB34029
- 5305-40-8
- XQSJHQXYQAUDFC-UHFFFAOYSA-N
- AM20100299
- 4,6-dichloropyrimidine-5-carboaldehyde
- 4,6-DICHLORO-5-FORMYLPYRIMIDINE
- FT-0600962
- 4,6-Dichloro-5-pyrimidinecarboxaldehyde
- BCP9000137
- W-203004
- BCP22880
- MFCD02257701
- AKOS002391480
- SY002620
- AC-2705
- SCHEMBL275155
- 1X-0802
- DTXSID30356108
- 4,6-dichloropyrimidin-5-carbaldehyde
- DB-006596
-
- MDL: MFCD02257701
- Inchi: 1S/C5H2Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H
- InChI Key: XQSJHQXYQAUDFC-UHFFFAOYSA-N
- SMILES: ClC1C(C=O)=C(N=CN=1)Cl
Computed Properties
- Exact Mass: 175.95400
- Monoisotopic Mass: 175.9544181 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 176.99
- Topological Polar Surface Area: 42.8Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.588
- Melting Point: 66-71 °C
- Boiling Point: 286.1℃ at 760 mmHg
- Flash Point: 286.1°Cat760mmHg
- Refractive Index: 1.73
- PSA: 42.85000
- LogP: 1.59590
4,6-Dichloropyrimidine-5-carbaldehyde Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H315,H317,H319
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/38-43
- Safety Instruction: S26-S36-S36/37
-
Hazardous Material Identification:
- Safety Term:S26-S36-S36/37
- HazardClass:IRRITANT
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
4,6-Dichloropyrimidine-5-carbaldehyde Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-Dichloropyrimidine-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807954-25g |
4,6-Dichloropyrimidine-5-carboxaldehyde |
5305-40-8 | 95% | 25g |
860.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 638145-1G |
4,6-Dichloropyrimidine-5-carbaldehyde |
5305-40-8 | 96% | 1G |
¥510.18 | 2022-02-24 | |
| Matrix Scientific | 043714-1g |
4,6-Dichloro-5-pyrimidinecarbaldehyde, >95% |
5305-40-8 | >95% | 1g |
$15.00 | 2023-09-06 | |
| Matrix Scientific | 043714-5g |
4,6-Dichloro-5-pyrimidinecarbaldehyde, >95% |
5305-40-8 | >95% | 5g |
$50.00 | 2023-09-06 | |
| Matrix Scientific | 043714-25g |
4,6-Dichloro-5-pyrimidinecarbaldehyde, >95% |
5305-40-8 | >95% | 25g |
$120.00 | 2023-09-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010989-1g |
4,6-Dichloropyrimidine-5-carbaldehyde |
5305-40-8 | 95% | 1g |
¥23 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010989-25g |
4,6-Dichloropyrimidine-5-carbaldehyde |
5305-40-8 | 95% | 25g |
¥209 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010989-5g |
4,6-Dichloropyrimidine-5-carbaldehyde |
5305-40-8 | 95% | 5g |
¥32 | 2024-05-23 | |
| TRC | D438353-50mg |
4,6-Dichloropyrimidine-5-carbaldehyde |
5305-40-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D438353-100mg |
4,6-Dichloropyrimidine-5-carbaldehyde |
5305-40-8 | 100mg |
$ 65.00 | 2022-06-05 |
4,6-Dichloropyrimidine-5-carbaldehyde Suppliers
4,6-Dichloropyrimidine-5-carbaldehyde Related Literature
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Bo Li,Zhizhou Yue,Haoyue Xiang,Linlin Lv,Shanshan Song,Zehong Miao,Chunhao Yang RSC Adv. 2014 4 358
Additional information on 4,6-Dichloropyrimidine-5-carbaldehyde
Introduction to 4,6-Dichloropyrimidine-5-carbaldehyde (CAS No. 5305-40-8)
4,6-Dichloropyrimidine-5-carbaldehyde, with the chemical formula C₅H₂Cl₂NO and CAS number 5305-40-8, is a significant intermediate in the field of pharmaceutical and agrochemical synthesis. This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, characterized by a six-membered ring containing two nitrogen atoms. The presence of chloro substituents at the 4 and 6 positions, along with an aldehyde group at the 5 position, makes it a versatile building block for further chemical modifications and functionalization.
The 4,6-Dichloropyrimidine-5-carbaldehyde molecule exhibits remarkable reactivity due to its aldehyde functionality, which readily participates in condensation reactions, oxidation-reduction processes, and nucleophilic additions. These properties have made it a valuable reagent in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its applications span across multiple domains, particularly in medicinal chemistry where it serves as a precursor for the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has seen a surge in the exploration of pyrimidine derivatives as potential drug candidates. 4,6-Dichloropyrimidine-5-carbaldehyde has been extensively studied for its role in synthesizing compounds with antimicrobial, antiviral, and anticancer properties. The chloro substituents on the pyrimidine ring enhance its binding affinity to biological targets, making it an attractive scaffold for drug design. Furthermore, the aldehyde group provides a reactive site for further derivatization, allowing chemists to tailor the molecule's properties to meet specific pharmacological requirements.
One of the most notable applications of 4,6-Dichloropyrimidine-5-carbaldehyde is in the synthesis of antiviral drugs. Researchers have leveraged its structural framework to develop inhibitors targeting viral polymerases and proteases. For instance, derivatives of this compound have been investigated for their efficacy against RNA viruses such as influenza and hepatitis C. The chlorine atoms facilitate hydrogen bonding interactions with viral proteins, while the aldehyde group can form Schiff bases or imines with nucleophilic residues, disrupting viral replication cycles.
The agrochemical sector has also benefited from the utility of 4,6-Dichloropyrimidine-5-carbaldehyde as a key intermediate in pesticide and herbicide development. Its ability to undergo cross-coupling reactions with various organic substrates has enabled the creation of novel compounds that exhibit potent activity against plant pathogens and weeds. These derivatives often incorporate additional functional groups that enhance their environmental stability while maintaining high efficacy in pest control applications.
Recent advancements in synthetic methodologies have further expanded the applications of 4,6-Dichloropyrimidine-5-carbaldehyde. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated oxidation-reduction processes, have been employed to introduce diverse functional groups into the pyrimidine core. These techniques have allowed for greater flexibility in designing molecules with tailored biological activities. Additionally, flow chemistry approaches have been utilized to improve reaction yields and scalability, making large-scale production more feasible.
The role of computational chemistry in optimizing 4,6-Dichloropyrimidine-5-carbaldehyde derivatives cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying optimal conformations for drug candidates. By simulating interactions between the compound and biological targets at an atomic level, researchers can fine-tune structures before experimental synthesis begins. This computational screening significantly reduces time-to-market for new drugs by minimizing trial-and-error experimentation.
In conclusion,4,6-Dichloropyrimidine-5-carbaldehyde (CAS No. 5305-40-8) remains a cornerstone in modern chemical synthesis due to its versatility as an intermediate for pharmaceuticals and agrochemicals alike. Its unique structural features enable diverse modifications that yield compounds with broad applications across medicine and agriculture. As research continues to uncover new synthetic strategies and biological targets,4,6-Dichloropyrimidine-5-carbaldehyde will undoubtedly continue playing a pivotal role in advancing chemical innovation.
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